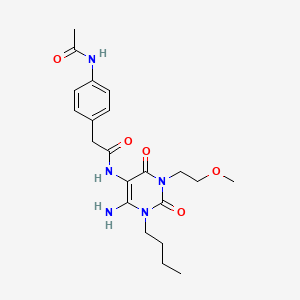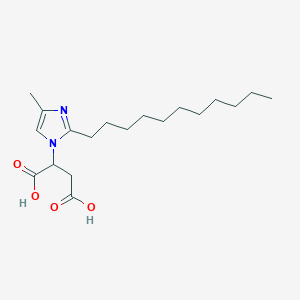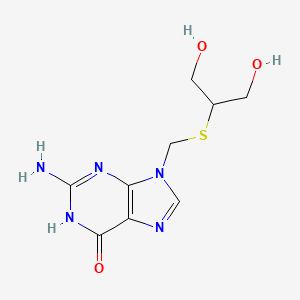
9-((1,3-Dihydroxy-2-propylthio)methyl)guanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-((1,3-Dihydroxy-2-propylthio)methyl)guanine is a synthetic compound known for its antiviral properties. It is an acyclic analog of the nucleoside guanosine and has been studied for its potential in treating viral infections, particularly those caused by herpesviruses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine typically involves the condensation of epichlorohydrin with N2,9-diacetylguanine. This reaction is followed by deprotection steps to yield the final product . The reaction conditions often include the use of acid anhydrides and catalytic amounts of 4-dimethylaminopyridine (DMAP) to facilitate ester formation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
9-((1,3-Dihydroxy-2-propylthio)methyl)guanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
9-((1,3-Dihydroxy-2-propylthio)methyl)guanine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its antiviral properties, particularly against herpesviruses.
Medicine: Potential therapeutic agent for treating viral infections.
Industry: Used in the synthesis of other antiviral compounds and as a reference standard in analytical chemistry.
作用機序
The primary mechanism of action of 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine involves the inhibition of viral DNA synthesis. The compound is converted intracellularly to its triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This results in the termination of DNA chain elongation and inhibition of viral replication .
類似化合物との比較
Similar Compounds
Acyclovir: Another nucleoside analog used to treat herpesvirus infections.
Ganciclovir: Similar in structure and function, used primarily for cytomegalovirus infections.
Valganciclovir: An oral prodrug of ganciclovir with improved bioavailability.
Uniqueness
9-((1,3-Dihydroxy-2-propylthio)methyl)guanine is unique due to its specific structure, which allows for potent antiviral activity with a broad spectrum of action against various herpesviruses. Its ability to inhibit viral DNA synthesis selectively makes it a valuable compound in antiviral research and therapy .
特性
CAS番号 |
97151-23-0 |
|---|---|
分子式 |
C9H13N5O3S |
分子量 |
271.30 g/mol |
IUPAC名 |
2-amino-9-(1,3-dihydroxypropan-2-ylsulfanylmethyl)-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O3S/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) |
InChIキー |
MXCLLTYHKOFHAL-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1CSC(CO)CO)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




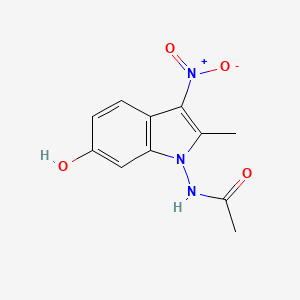

![11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone](/img/structure/B12937394.png)
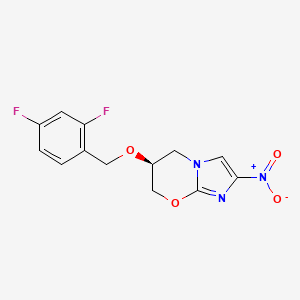



![(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12937430.png)
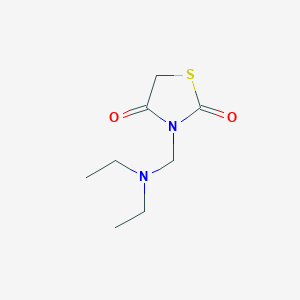
![2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12937435.png)
